4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide
Description
4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a complex organic compound that features a benzamide core with various substituents, including a fluoro group, a methoxyethyl group, and a sulfonyl group
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-5-11-20(12-6-15)31(28,29)21-16(2)17(3)26(13-14-30-4)22(21)25-23(27)18-7-9-19(24)10-8-18/h5-12H,13-14H2,1-4H3,(H,25,27) |
InChI Key |
NXKKHWVLVXFEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide typically involves multiple steps, including:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction, often using reagents like carbodiimides.
Fluorination and Other Substitutions: The fluoro group and other substituents can be introduced through various substitution reactions, such as nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and sulfonyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
The unique combination of substituents in 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on cell growth, metabolic processes, and implications for monoclonal antibody production.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a benzamide moiety, and various substituents that influence its biological activity. The presence of the fluorine atom and the sulfonyl group are particularly significant in enhancing its pharmacological properties.
Cell Growth Inhibition
Research indicates that 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide exhibits notable inhibitory effects on cell growth. It has been shown to suppress proliferation in various cell lines, which is beneficial in contexts such as cancer therapy where inhibiting tumor growth is desired .
Monoclonal Antibody Production
A significant finding related to this compound is its role in enhancing monoclonal antibody (mAb) production. Studies have demonstrated that it increases both the cell-specific glucose uptake rate and intracellular ATP levels during mAb production processes. This suggests that the compound not only supports higher yields of antibodies but also improves the overall efficiency of the production process .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific structural components of the compound contribute significantly to its biological effects. For instance, the 2,5-dimethylpyrrole substructure has been identified as particularly effective at enhancing cell-specific productivity without compromising cell viability .
Case Studies
- Monoclonal Antibody Production : In controlled experiments, cells treated with 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide showed a 1.5-fold increase in mAb concentration compared to controls. The final mAb concentration reached 1,098 mg/L under treated conditions, indicating a significant enhancement in productivity .
- Cell Viability : Despite lower viable cell densities in treated cultures, the overall productivity remained high due to improved metabolic activity facilitated by the compound. This highlights its potential utility in bioprocessing applications .
Data Tables
| Parameter | Control Condition | MPPB Added Condition |
|---|---|---|
| Final mAb Concentration (mg/L) | 732 | 1,098 |
| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |
| Viable Cell Density (cells/mL) | 14.0 × 10^6 | Maintained until day 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
